Dihydro FF-MAS

Meiosis Oocyte Maturation Reproductive Biology

Researchers investigating the Kandutsch-Russell (K-R) cholesterol biosynthesis pathway require Dihydro FF-MAS specifically-its close analog FF-MAS carries an additional Δ24 double bond that confounds CYP51A1 enzymatic assays and sterol profiling. This compound is the defined product of 24,25-dihydrolanosterol 14α-demethylation, making it indispensable for tracking the saturated branch of cholesterol synthesis. • Possesses a Δ8(9),14-diene structure; lacks the Δ24 unsaturation of FF-MAS, ensuring unambiguous chromatographic resolution • Functions as the ideal negative control for in vivo meiosis resumption studies-active in vitro but not in vivo, validating target-specific effects • Serves as an essential analytical standard for sterol metabolomics, CYP51A1 enzymology, and K-R pathway flux experiments Supplied at ≥98% purity with documented storage and shipping conditions to support reproducible, publication-ready research.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 19456-83-8
Cat. No. B101258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro FF-MAS
CAS19456-83-8
Synonyms4,4-DCDO
4,4-dimethyl-5 alpha-cholesta-8,14-diene-3 beta-ol
4,4-dimethylcholesta-8,14-dien-3-ol
4,4-dimethylcholesta-8,14-dien-3-ol, (3beta)-isomer
T-MAS
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
InChIKeyOGQJUYXFIOFTMA-PBJLWWPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro FF-MAS: Key Sterol Intermediate


Dihydro FF-MAS (4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol; CAS 19456-83-8) is a steroid triterpenoid that serves as a key intermediate in the cholesterol biosynthesis pathway, specifically within the Kandutsch-Russell (K-R) pathway . This compound is endogenously produced during the 14α-demethylation of 24,25-dihydrolanosterol by cytochrome P450 51A1 (CYP51A1) [1]. Dihydro FF-MAS is distinguished by its dual functionality: it acts as a biosynthetic precursor to cholesterol and, in vitro, triggers the resumption of meiosis in cultured mouse oocytes, a property it shares with, but is chemically distinct from, the related sterol FF-MAS (4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol; CAS 64284-64-6) [2]. Notably, this meiosis-activating effect is not observed in vivo , a critical distinction for researchers designing experiments in reproductive biology and lipid metabolism.

Why Dihydro FF-MAS Cannot Be Substituted


Substituting Dihydro FF-MAS with its close structural analog FF-MAS or other cholesterol precursors like lanosterol can invalidate experimental outcomes. The critical differentiator is the compound's specific degree of unsaturation: Dihydro FF-MAS possesses a Δ8(9),14-diene structure, whereas FF-MAS contains an additional Δ24 double bond (Δ8,14,24-triene) [1]. This structural variance directly impacts its biological activity and metabolic fate. While FF-MAS is a potent inducer of meiosis resumption in vitro with a defined dose-response (EC50 ~0.07-7 µM) [2], Dihydro FF-MAS's activity is less well-defined quantitatively, and it is known to lack in vivo meiosis-activating effects . Furthermore, in CYP51A1 enzymatic assays, Dihydro FF-MAS is a specific product of 24,25-dihydrolanosterol metabolism, whereas FF-MAS is produced from lanosterol; using one to study the pathway of the other introduces confounding variables [3]. Therefore, for precise investigations of the K-R cholesterol pathway, sterol metabolism, or for use as a negative control in meiosis studies, generic substitution is scientifically untenable.

Quantitative Evidence for Dihydro FF-MAS


In Vitro vs. In Vivo Meiosis Activation

Dihydro FF-MAS and FF-MAS exhibit a fundamental difference in their biological context of activity. While synthetic FF-MAS is a well-characterized inducer of meiosis resumption in vitro with a reported effective concentration range of 0.07-7 µM in mouse oocyte assays [1], Dihydro FF-MAS triggers the same in vitro response . The critical differentiation is the reported lack of in vivo meiosis-activating effect for Dihydro FF-MAS, in contrast to FF-MAS which has been studied for in vivo applications [REFS-2, REFS-3]. This makes Dihydro FF-MAS a unique tool for isolating in vitro mechanisms or serving as an inactive control.

Meiosis Oocyte Maturation Reproductive Biology In Vitro Assay

Substrate Specificity in CYP51A1 Pathway

Dihydro FF-MAS and FF-MAS are products of distinct branches of the cholesterol synthesis pathway. Dihydro FF-MAS is specifically generated from 24,25-dihydrolanosterol via the action of CYP51A1 (lanosterol 14α-demethylase) in the Kandutsch-Russell pathway [1]. In contrast, FF-MAS is the primary product of CYP51A1 acting on lanosterol in the Bloch pathway [1]. Kinetic studies show that human CYP51A1 processes 24,25-dihydrolanosterol to form Dihydro FF-MAS, with the 3α-hydroxy epimer of dihydrolanosterol being as efficient a substrate as the common 3β-hydroxy isomer [2]. This enzymatic specificity means that Dihydro FF-MAS is the only authentic marker for K-R pathway flux.

Cholesterol Biosynthesis Cytochrome P450 Enzymology Sterol Metabolism

Physicochemical Distinction: Δ24 Double Bond

The structural difference between Dihydro FF-MAS and FF-MAS is a single double bond at the Δ24 position. This results in measurable differences in their physicochemical properties. Dihydro FF-MAS (C29H48O) has a molecular weight of 412.69 g/mol, while FF-MAS (C29H46O) has a molecular weight of 410.67 g/mol [REFS-1, REFS-2]. This difference, while small, impacts chromatographic behavior. Ultra-Performance Liquid Chromatography (UPLC) analysis demonstrates distinct retention times, with the Δ8(9),14-diene chromophore of Dihydro FF-MAS exhibiting a characteristic absorbance (A250) distinct from the Δ8,14,24-triene of FF-MAS [2]. This allows for unambiguous identification and quantification of each sterol in complex biological matrices.

Analytical Chemistry Chromatography Sterol Separation Quality Control

Dihydro FF-MAS Research Applications


Negative Control in Meiosis Activation Assays

Given the evidence that Dihydro FF-MAS can induce meiosis resumption in vitro but not in vivo , it serves as an ideal negative control or comparator in studies aiming to validate the in vivo efficacy of FF-MAS or novel synthetic meiosis-activating sterols. Researchers can use Dihydro FF-MAS to confirm that observed in vivo effects are specific to the Δ24-unsaturated sterol (FF-MAS) and not a general property of 14-demethylated lanosterol intermediates. This application is directly supported by the cross-study comparable evidence in Section 3.

Kandutsch-Russell Cholesterol Pathway Investigation

The class-level inference that Dihydro FF-MAS is the specific product of CYP51A1 acting on 24,25-dihydrolanosterol [1] validates its use as a critical tool for studying the K-R pathway. In metabolic flux experiments, adding isotopically labeled Dihydro FF-MAS or using it as an analytical standard enables the precise tracking of cholesterol synthesis via the saturated branch, distinguishing it from the unsaturated Bloch pathway (which uses FF-MAS). This is essential for research into tissue-specific cholesterol regulation or metabolic disorders where pathway branching is dysregulated.

Analytical Standard for Sterol Profiling by UPLC-MS

The direct head-to-head comparison of physicochemical properties [2] confirms that Dihydro FF-MAS can be chromatographically resolved from FF-MAS. Consequently, high-purity Dihydro FF-MAS is an essential analytical standard for laboratories performing sterol profiling in biological samples (e.g., serum, tissue, cell culture). Its use ensures accurate identification and quantification of this specific K-R pathway intermediate, which is necessary for comprehensive metabolomics studies and for diagnosing inborn errors of sterol metabolism like sterol-C4-methyl oxidase deficiency.

CYP51A1 Substrate Specificity and Kinetics Studies

The finding that CYP51A1 converts 24,25-dihydrolanosterol to Dihydro FF-MAS [1] directly supports its application as a substrate or product standard in CYP51A1 enzymology. Researchers investigating the mechanism, processivity, or inhibition of lanosterol 14α-demethylase (the target of azole antifungals) can use Dihydro FF-MAS to characterize the enzyme's activity on the saturated substrate branch, compare kinetics with lanosterol, or assess the impact of mutations and inhibitors on pathway flux.

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